molecular formula C21H32O3 B1265353 (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde

Cat. No. B1265353
M. Wt: 332.5 g/mol
InChI Key: DLZUBMGMHUNDLF-CVSXEEBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde is a steroid aldehyde and a 3-oxo-5alpha-steroid.

Scientific Research Applications

Crystal Structure Analysis

Research involving the crystal structure of similar compounds has provided insights into their molecular conformations and interactions. For instance, the study of a bromo analog of beclometasone dipropionate monohydrate, which shares structural similarities, revealed details about molecular conformations and hydrogen-bonding interactions in crystals (Ketuly et al., 2009).

Steroid Derivatives and Inhibition

Androsterone derivatives, which are structurally related, have been studied for their role in inhibiting androgen biosynthesis. This research contributes to understanding the biological activity of steroid compounds (Djigoué et al., 2012).

Steroidal System Analysis

The structural elucidation of steroidal systems like 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate provides valuable information on the conformations and interactions of similar steroidal compounds (Zhou et al., 2015).

Development of Novel Sterol Analogues

Research on the synthesis and biological activity of novel sterol analogues, such as neuroinflammation inhibitors, has implications for the therapeutic applications of similar compounds (Chen et al., 2016).

Crystal Structure for Drug Understanding

The study of the crystal structure of prednisolone acetate and its electrostatic properties using a transferred multipolar atom model provides insights into the mode of action of similar drug molecules (Shahid et al., 2017).

properties

Product Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbaldehyde

InChI

InChI=1S/C21H32O3/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12-17,24H,4-11H2,1-3H3/t13?,14-,15+,16-,17-,19-,20-,21-/m0/s1

InChI Key

DLZUBMGMHUNDLF-CVSXEEBHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC(C(=O)C4)C=O)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde
Reactant of Route 3
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde
Reactant of Route 4
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde
Reactant of Route 5
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde
Reactant of Route 6
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde

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